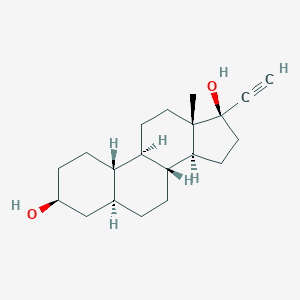

3|A,5|A-Tetrahydronorethisterone

Description

Contextualization within Endogenous and Exogenous Steroid Metabolism

The metabolism of steroids, whether produced by the body (endogenous) or introduced from an external source (exogenous), is a complex process primarily occurring in the liver and other target tissues. drugbank.comnih.gov This involves a series of enzymatic reactions, including reduction and hydroxylation, which modify the original steroid structure. drugbank.com

Endogenous steroids, such as progesterone (B1679170) and testosterone, undergo metabolism to regulate their activity and facilitate their excretion. nih.gov Similarly, exogenous steroids like norethisterone are subject to these metabolic pathways. drugbank.com The metabolism of norethisterone is notably similar to that of testosterone. drugbank.com The key enzymes involved in the formation of 3α,5α-Tetrahydronorethisterone from norethisterone are 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). drugbank.com These enzymes are also pivotal in the metabolism of endogenous steroids.

The study of metabolites like 3α,5α-Tetrahydronorethisterone is critical for understanding the complete pharmacological profile of a parent drug. The biotransformation of a synthetic steroid can lead to metabolites with different, and sometimes unexpected, biological activities compared to the original compound.

Significance as a Metabolite of Synthetic Progestins

Norethisterone is extensively metabolized in the body, with a significant portion being converted to its tetrahydro-derivatives. nih.gov The major metabolites found in plasma include a disulfate conjugate of 3α,5α-tetrahydronorethisterone. nih.gov This highlights the quantitative importance of this metabolic pathway.

Research has shown that the A-ring reduced metabolites of norethisterone, including 3α,5α-Tetrahydronorethisterone and its isomer 3β,5α-tetrahydronorethisterone, can interact with steroid receptors. nih.gov While norethisterone itself has weak androgenic and estrogenic activity, its metabolites have been investigated for their own hormonal effects. wikipedia.org

Studies have demonstrated that while the 3β,5α-isomer of tetrahydronorethisterone exhibits clear estrogenic activity, 3α,5α-tetrahydronorethisterone possesses considerably less of this characteristic. nih.gov In terms of uterine contractile response to serotonin (B10506), an estrogen-dependent effect, the order of potency was found to be 17β-estradiol > 3β,5α-NET > 3α,5α-NET > NET > 5α-NET, indicating a discernible, albeit lower, estrogenic effect of the 3α-isomer compared to its 3β counterpart. nih.gov

Furthermore, the 5α-reduction of norethisterone has been shown to enhance its binding affinity for the androgen receptor, yet it paradoxically diminishes its androgenic potency. medchemexpress.cn This complex interplay underscores the importance of studying individual metabolites to fully comprehend the hormonal impact of synthetic progestins. The presence of the 17α-ethynyl group on the norethisterone molecule appears to be a key factor in this paradoxical effect. medchemexpress.cn

The formation of 3α,5α-Tetrahydronorethisterone has been observed in various tissues, including the uterus and vagina, making it a relevant metabolite in the target organs of hormone therapy. nih.gov The rate-limiting step in the metabolism of norethisterone derivatives appears to be the 5α-reductase enzyme. nih.gov

Detailed Research Findings

The biological activity of 3α,5α-Tetrahydronorethisterone and its related metabolites has been the subject of various in vitro and in vivo studies. The following tables summarize some of the key research findings.

Table 1: Relative Estrogenic Potency of Norethisterone and its Metabolites

| Compound | Relative Estrogenic Potency (Uterine Contractile Response to Serotonin) |

| 17β-Estradiol | Highest |

| 3β,5α-Tetrahydronorethisterone | > 3α,5α-Tetrahydronorethisterone |

| 3α,5α-Tetrahydronorethisterone | > Norethisterone |

| Norethisterone | > 5α-Dihydronorethisterone |

| 5α-Dihydronorethisterone | Lowest |

| Source: nih.gov |

Table 2: Formation of 3α,5α-Tetrahydronorethisterone in Different Tissues

| Tissue | Percentage of Radiolabeled Norethisterone Metabolized to 3α,5α-Tetrahydronorethisterone |

| Uterus (rat) | 26.9% |

| Vagina (rat) | 37.1% |

| Aorta (rat) | 1.4% |

| Source: nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14-,15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDZKJQFRFZZCW-WSIJOFGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439376 | |

| Record name | 3|A,5|A-Tetrahydronorethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6424-05-1 | |

| Record name | 3|A,5|A-Tetrahydronorethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Enzymatic Formation of 3α,5α Tetrahydronorethisterone

Bioconversion from Norethisterone and Prodrugs

The journey from the administered compound to 3α,5α-tetrahydronorethisterone begins with the metabolism of norethisterone or its prodrugs, such as norethisterone acetate (B1210297). wikipedia.org Norethisterone acetate is rapidly converted to norethisterone in the body, which then undergoes further metabolic changes. wikipedia.org

Reductive Metabolism of the A-ring of Norethisterone

The primary metabolic pathway for norethisterone involves the reduction of its A-ring. drugbank.comnih.gov This process entails the hydrogenation of the double bond in the A-ring, leading to the formation of dihydro- and tetrahydro- metabolites. nih.govnih.gov This reduction is a critical step that significantly alters the biological activity of the steroid, leading to a loss of progestational activity and the acquisition of other hormonal effects. nih.govnih.gov The reduction of the A-ring is a multi-step process catalyzed by specific enzymes. drugbank.comnih.gov

Stereochemical Reduction at C3 and C5 Positions

The reduction of the A-ring of norethisterone is a stereospecific process, resulting in metabolites with different spatial arrangements at the C3 and C5 positions. nih.gov The formation of 3α,5α-tetrahydronorethisterone specifically involves the reduction of the double bond between C4 and C5, creating a saturated A-ring with the hydrogen at position 5 in the alpha configuration. drugbank.comnih.gov Subsequently, the keto group at the C3 position is reduced to a hydroxyl group, also in the alpha configuration. drugbank.comnih.gov This stereochemical precision is crucial, as different stereoisomers, such as 3β,5α-tetrahydronorethisterone and 3α,5β-tetrahydronorethisterone, are also formed and may possess different biological activities. drugbank.comnih.govnih.gov

Key Enzymatic Systems Involved in 3α,5α-Tetrahydronorethisterone Formation

The conversion of norethisterone to 3α,5α-tetrahydronorethisterone is orchestrated by a series of key enzymes. drugbank.comnih.gov These enzymes are responsible for the specific reductive steps that define the structure of the final metabolite.

Role of 5α-Reductase Isoforms

The initial and rate-limiting step in the formation of 3α,5α-tetrahydronorethisterone is the reduction of the C4-C5 double bond of norethisterone, a reaction catalyzed by 5α-reductase enzymes. drugbank.comwikipedia.orgnih.gov These enzymes are responsible for creating the 5α-dihydro intermediate, 5α-dihydronorethisterone. drugbank.comnih.gov There are multiple isoforms of 5α-reductase, and their activity is crucial for the production of 5α-reduced steroids. nih.govnih.gov Inhibitors of 5α-reductase, such as finasteride (B1672673) and dutasteride, can block this metabolic pathway. wikipedia.org

Role of 3α-Hydroxysteroid Dehydrogenase

Following the action of 5α-reductase, the resulting 5α-dihydronorethisterone serves as a substrate for 3α-hydroxysteroid dehydrogenase (3α-HSD). drugbank.comnih.govnih.gov This enzyme is responsible for the reduction of the 3-keto group to a 3α-hydroxyl group, completing the formation of 3α,5α-tetrahydronorethisterone. drugbank.comnih.gov The combined action of 5α-reductase and 3α-HSD is essential for the production of this specific tetrahydro metabolite. nih.govnih.gov

Contribution of Other Cytochrome P450 Enzymes (e.g., CYP3A4) in Parent Compound Metabolism

Interactive Data Tables

Table 1: Key Enzymes in 3α,5α-Tetrahydronorethisterone Formation

| Enzyme | Parent Compound/Intermediate | Action | Resulting Metabolite |

| 5α-Reductase | Norethisterone | Reduction of C4-C5 double bond | 5α-Dihydronorethisterone |

| 3α-Hydroxysteroid Dehydrogenase | 5α-Dihydronorethisterone | Reduction of 3-keto group | 3α,5α-Tetrahydronorethisterone |

| Cytochrome P450 3A4 (CYP3A4) | Norethisterone | Hydroxylation | Hydroxylated metabolites of norethisterone |

The Formation and Distribution of 3α,5α-Tetrahydronorethisterone: A Look at its Metabolic Journey

The synthetic progestin norethisterone undergoes extensive metabolism in the body, leading to the formation of various metabolites, including 3α,5α-tetrahydronorethisterone. This article explores the metabolic pathways, enzymatic processes, and tissue-specific sites involved in the creation of this significant compound and its isomers.

The transformation of norethisterone into 3α,5α-tetrahydronorethisterone is a multi-step process primarily involving two key enzymes: 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). drugbank.com The initial and rate-limiting step is the reduction of the A-ring of the norethisterone molecule by 5α-reductase. This enzyme converts the Δ⁴ double bond to a 5α-dihydro configuration, yielding 5α-dihydronorethisterone. nih.gov Subsequently, the 3-keto group of 5α-dihydronorethisterone is reduced by 3α-HSD to a 3α-hydroxyl group, resulting in the formation of 3α,5α-tetrahydronorethisterone.

The enzymatic kinetics of this final step have been characterized, with a reported Michaelis-Menten constant (Km) of 12 µM and a maximum velocity (Vmax) of 4.2 nmol/min/mg for the conversion of 5α-dihydronorethisterone to 3α,5α-tetrahydronorethisterone by human liver 3α-HSD.

Identification and Characterization of Isomeric Tetrahydronorethisterone Metabolites

Beyond 3α,5α-tetrahydronorethisterone, the metabolism of norethisterone also produces other isomeric forms of tetrahydronorethisterone. These isomers differ in the spatial orientation of the hydrogen atom at the 5th position and the hydroxyl group at the 3rd position of the steroid nucleus.

The primary isomers include:

3β,5α-Tetrahydronorethisterone: Formed through the action of 5α-reductase followed by 3β-hydroxysteroid dehydrogenase (3β-HSD). drugbank.com

3α,5β-Tetrahydronorethisterone: This isomer is a major metabolite found in plasma and urine, typically in conjugated forms (glucuronide and/or sulfate). nih.gov Its formation involves the action of 5β-reductase and 3α-HSD. drugbank.com The 5β-reduced metabolites are generally considered to be biologically inactive. drugbank.com

The identification and structural elucidation of these isomers have been achieved through techniques such as two-dimensional nuclear magnetic resonance (NMR) spectroscopy, which has proven superior to mass and IR spectrometry for distinguishing between these closely related compounds. nih.gov

Tissue Distribution of Metabolizing Enzymes and Formation Sites

The enzymes responsible for the biotransformation of norethisterone are not uniformly distributed throughout the body. Their presence in specific tissues dictates where the formation of 3α,5α-tetrahydronorethisterone and its isomers occurs.

Hepatic Biotransformation Pathways

The liver is the primary site for the metabolism of norethisterone. drugbank.comnih.gov It contains a high concentration of the necessary enzymes, including 5α-reductase, 5β-reductase, and various hydroxysteroid dehydrogenases (3α-HSD and 3β-HSD). drugbank.com Consequently, a significant portion of norethisterone is converted to its tetrahydro metabolites, including 3α,5α-tetrahydronorethisterone, within the liver. drugbank.com The liver is also where these metabolites are conjugated with glucuronic acid or sulfate (B86663), a process that facilitates their excretion from the body. nih.gov

Extrahepatic Metabolism in Endocrine Tissues

While the liver is the main metabolic hub, the formation of norethisterone metabolites also occurs in extrahepatic tissues, particularly those that are targets for hormone action.

Pituitary Gland: As a key regulator of the endocrine system, the pituitary gland is a site of norethisterone action. drugbank.com Studies have indicated that the pituitary possesses the enzymatic machinery to metabolize norethisterone, suggesting local formation of its metabolites.

Uterus: The uterus is a primary target tissue for progestins. nih.gov Research has demonstrated the presence of 5α-reductase and 3α-hydroxysteroid dehydrogenase activity in the rat uterus, leading to the formation of 3α,5α-tetrahydronorethisterone as a major metabolite. nih.gov This localized metabolism may play a role in the specific biological response of the uterus to norethisterone. nih.gov

Enzyme Kinetics and Mechanistic Studies of 3α,5α Tetrahydronorethisterone Formation

Quantitative Analysis of Reaction Rates in Bioconversion

Determination of Kinetic Parameters (e.g., Vmax, Km) for Involved Enzymes

The Michaelis-Menten model is a fundamental concept used to describe the kinetics of many enzyme-catalyzed reactions. nih.gov This model defines two key parameters: the maximum reaction velocity (Vmax) and the Michaelis constant (Km). Vmax represents the maximum rate at which the enzyme can catalyze the reaction when it is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax. nih.gov

For the enzymes responsible for the formation of 3α,5α-tetrahydronorethisterone, determining these parameters would be crucial for a comprehensive understanding of its metabolism. Although specific Vmax and Km values for the enzymes directly involved in this specific conversion are not detailed in the provided search results, the following table illustrates hypothetical kinetic parameters for enzymes involved in similar steroid metabolic pathways to provide context.

| Enzyme | Substrate | Vmax (µM/min/mg protein) | Km (µM) |

| Steroid 5α-reductase (example) | Testosterone | 0.05 | 2.5 |

| 3α-Hydroxysteroid dehydrogenase (example) | Dihydrotestosterone | 0.12 | 5.8 |

This table is for illustrative purposes only and does not represent actual data for the enzymes involved in 3α,5α-tetrahydronorethisterone formation due to the lack of specific information in the search results.

Influence of Enzyme and Substrate Concentrations on Metabolic Flux

The metabolic flux, or the rate of conversion of norethisterone to 3α,5α-tetrahydronorethisterone, is directly influenced by the concentrations of both the enzymes and the substrate.

Substrate Concentration: At low substrate concentrations, the reaction rate is typically proportional to the substrate concentration. As the substrate concentration increases, the rate of reaction also increases until it approaches Vmax, at which point the enzyme is saturated with the substrate, and the rate becomes independent of further increases in substrate concentration. nih.gov

Enzyme Concentration: The rate of the reaction is generally directly proportional to the concentration of the enzyme, assuming the substrate concentration is not a limiting factor. A higher concentration of the metabolizing enzymes will lead to a higher rate of formation of 3α,5α-tetrahydronorethisterone.

Inhibitory Effects on Enzyme Activity Relevant to 3α,5α-Tetrahydronorethisterone Formation

The activity of enzymes involved in the formation of 3α,5α-tetrahydronorethisterone can be modulated by inhibitory substances. Enzyme inhibitors can act in several ways, including competitive, non-competitive, and uncompetitive inhibition. nih.gov

Competitive Inhibition: A competitive inhibitor is a substance that competes with the substrate for the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, increasing the substrate concentration does not reverse the inhibition. nih.gov

While specific inhibitors of the enzymes that produce 3α,5α-tetrahydronorethisterone are not identified in the provided search results, the study of such inhibitors is a key area of pharmacological research. For instance, in other systems, compounds like mitragynine (B136389) have been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of a wide range of substances. nih.gov The inhibitory constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor. nih.gov

The following table provides examples of inhibitory constants for different types of inhibition on various enzymes, to illustrate the concept.

| Inhibitor | Enzyme | Type of Inhibition | Ki (µM) |

| Mitragynine | CYP2C9 | Non-competitive | 61.48 nih.gov |

| Mitragynine | CYP2D6 | Non-competitive | 12.86 nih.gov |

| Mitragynine | CYP3A4 | Competitive | 379.18 nih.gov |

This table provides examples of enzyme inhibition and does not represent data specific to the formation of 3α,5α-tetrahydronorethisterone.

Receptor Interactions and Ligand Binding Affinities of 3α,5α Tetrahydronorethisterone

Estrogen Receptor Binding and Activation (ERα and ERβ)

While norethisterone (NET) itself does not bind to the estrogen receptor (ER), its A-ring reduced metabolite, 3α,5α-THNET, demonstrates notable interaction with ERs. nih.govnih.gov This interaction is crucial for understanding the estrogen-like effects observed after the administration of NET. nih.gov

Comparative Binding Affinity with 17β-Estradiol

Research indicates that 3α,5α-THNET is an effective competitor for the binding of [3H]-estradiol to estrogen receptors. nih.gov In studies using osteoblastic cells, 3α,5α-THNET exhibited a binding affinity for the estrogen receptor that was similar to that of 17β-estradiol. nih.gov However, other research suggests its affinity is lesser than that of 17β-estradiol. nih.gov The estrogenic potency, based on the effective dose 50 for inducing uterine sensitivity to serotonin (B10506), was found to be in the order of 17β-estradiol > 3β,5α-THNET > 3α,5α-THNET. nih.gov

Stereospecificity of Estrogenic Activity within Tetrahydro-Metabolites

The estrogenic activity of norethisterone's metabolites is highly dependent on their stereochemical configuration. nih.gov Competitive binding studies have shown that among the tetrahydro metabolites, the 3β,5α-isomer exhibits remarkable competition for estrogen receptor binding sites, with its 3α,5α-epimeric alcohol (3α,5α-THNET) showing a lesser, but still significant, competitive ability. nih.gov In contrast, the parent compound norethisterone and 5α-dihydronorethisterone are completely ineffective in binding to the estrogen receptor. nih.gov This demonstrates a clear stereospecificity in the interaction with the estrogen receptor, where the orientation of the hydroxyl group at the 3-position and the configuration of the A-ring are critical determinants of binding affinity. nih.gov The estrogenic effects of 3α,5α-THNET are believed to be mediated through its direct interaction with the estrogen receptor. nih.gov

Transactivation of Estrogen-Sensitive Reporter Genes

The binding of 3α,5α-THNET to the estrogen receptor leads to the transactivation of estrogen-sensitive genes. This has been demonstrated in studies observing the induction of uterine sensitivity to serotonin, a response specifically dependent on estrogen. nih.gov The administration of 3α,5α-THNET in vivo has been shown to induce this estrogenic response, confirming its ability to act as an estrogen receptor agonist and trigger downstream transcriptional events. nih.gov

Progesterone (B1679170) Receptor Binding Characteristics

In stark contrast to its interaction with the estrogen receptor, 3α,5α-Tetrahydronorethisterone is reported to be an ineffective competitor for progesterone receptor (PR) binding sites. nih.gov Studies investigating the interaction of norethisterone and its A-ring reduced metabolites with cytosol receptors for progesterone found that while norethisterone itself was the most efficient competitor for PR binding, the tetrahydro derivatives, including the 3α,5α metabolite, were ineffective. nih.gov

Exploration of Neurosteroid Receptor Interactions (e.g., GABAA receptor)

While direct studies on the interaction of 3α,5α-Tetrahydronorethisterone with the GABAA receptor are limited, the broader class of neurosteroids, particularly 3α-hydroxy A-ring reduced metabolites of other steroid hormones like progesterone (allopregnanolone or 3α,5α-THP) and deoxycorticosterone (3α,5α-THDOC), are well-established as potent positive allosteric modulators of the GABAA receptor. nih.gov These neurosteroids enhance the GABA-mediated chloride currents, leading to neuronal inhibition. nih.gov Given the structural similarities, it is plausible that 3α,5α-THNET could exhibit similar neurosteroid activity at the GABAA receptor, but specific research on this compound is needed for confirmation. The actions of these neurosteroids are known to be region- and neuron-type specific within the brain. nih.gov

Table of Receptor Binding Affinities

| Compound | Estrogen Receptor (ER) | Progesterone Receptor (PR) | Androgen Receptor (AR) |

| 3α,5α-Tetrahydronorethisterone | Binds, lesser affinity than 3β,5α-isomer nih.gov | Ineffective competitor nih.gov | Not a competitor nih.gov |

| Norethisterone (NET) | Ineffective nih.gov | Efficient competitor nih.gov | Competitor nih.gov |

| 5α-Dihydronorethisterone | Ineffective nih.gov | Competitor nih.gov | Most efficient competitor nih.gov |

| 3β,5α-Tetrahydronorethisterone | Remarkable competitor nih.gov | Ineffective competitor nih.gov | Not a competitor nih.gov |

| 17β-Estradiol | High affinity nih.govnih.gov | - | - |

Biological Activities and Cellular Effects of 3α,5α Tetrahydronorethisterone in Experimental Models

Estrogenic Potency and Receptor-Mediated Responses in Vitro

The estrogenic activity of 3α,5α-tetrahydronorethisterone is fundamentally linked to its ability to interact with estrogen receptors (ER). In vitro competitive binding assays, using uterine cytosol from immature rats as a source of estrogen receptors, have been employed to determine the compound's binding affinity. These studies demonstrate that 3α,5α-THNET competes for ER binding sites, although to a lesser extent than its 3β,5α-isomer. nih.gov

In one such study, the inhibitory constant (Ki) for 3α,5α-THNET was determined, providing a quantitative measure of its binding affinity. For comparison, the parent compound norethisterone and its intermediate metabolite 5α-dihydronorethisterone were found to be completely ineffective in competing for estrogen receptor binding sites, highlighting that the reduction of the A-ring and the specific stereochemistry at the 3-position are critical for this estrogenic activity. nih.gov The estrogen-like effects of norethisterone appear to be mediated by the interaction of its 3α,5α- and 3β,5α-tetrahydronorethisterone metabolites with the estrogen receptor. nih.gov

Table 1: Estrogen Receptor Binding for Norethisterone and its Metabolites

| Compound | Competition for Estrogen Receptor (ER) Binding Sites |

|---|---|

| 3α,5α-Tetrahydronorethisterone | Yes (weaker than 3β,5α-isomer) |

| 3β,5α-Tetrahydronorethisterone | Yes (strongest competitor among metabolites) |

| 5α-Dihydronorethisterone | Ineffective |

| Norethisterone (NET) | Ineffective |

Data sourced from competitive binding studies using rat uterine cytosol. nih.gov

Induction of Uterine Sensitivity to Serotonin (B10506) in Ovariectomized Rodent Models

A specific functional consequence of the estrogenic action of 3α,5α-tetrahydronorethisterone has been demonstrated in ovariectomized rat models. The contractile response of the uterus to serotonin (5-HT) is known to be dependent on estrogenic stimulation. Studies have shown that in vivo administration of 3α,5α-THNET to ovariectomized rats induces uterine sensitivity to serotonin in vitro. nih.gov

While less potent than 17β-estradiol and the 3β,5α-isomer of tetrahydronorethisterone, 3α,5α-THNET was still effective in eliciting this estrogen-dependent response. This finding provides functional evidence of its estrogenic character in a target tissue. The parent compound, NET, which does not bind to the estrogen receptor, showed a much weaker effect, suggesting it requires metabolic conversion to its A-ring reduced forms to induce this uterine activity. nih.gov

Comparative Biological Activity of Isomeric Tetrahydronorethisterone Forms

The biological activity of tetrahydronorethisterone metabolites is highly dependent on their stereochemistry. Both in vitro receptor binding and in vivo functional assays demonstrate a clear hierarchy of estrogenic potency among the different isomers. nih.govnih.gov

Competitive binding studies revealed that the 3β,5α-isomer of tetrahydronorethisterone is a more potent competitor for the estrogen receptor than the 3α,5α-isomer. nih.gov This difference in binding affinity translates to the functional level. When assessing the induction of uterine sensitivity to serotonin in ovariectomized rats, the estrogenic potency was ranked based on the effective dose required to produce a response. The results confirmed the superior potency of the 3β,5α-isomer. nih.gov

Table 2: Comparative Estrogenic Potency of Norethisterone Metabolites

| Compound | Relative Estrogenic Potency (in vivo) |

|---|---|

| 17β-Estradiol | +++++ (Highest) |

| 3β,5α-Tetrahydronorethisterone | ++++ |

| 3α,5α-Tetrahydronorethisterone | +++ |

| Norethisterone (NET) | ++ |

| 5α-Dihydronorethisterone | + (Lowest) |

This ranking is based on the effective dose 50 for inducing uterine sensitivity to serotonin in ovariectomized rats. nih.gov

Analytical Methodologies for the Detection and Quantification of 3α,5α Tetrahydronorethisterone

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 3α,5α-tetrahydronorethisterone, enabling its separation from the parent compound, other metabolites, and endogenous steroids that might interfere with accurate measurement. The choice between gas and liquid chromatography is primarily dictated by the polarity and volatility of the analyte and its derivatives.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation of volatile compounds. However, steroids like 3α,5α-tetrahydronorethisterone are not inherently volatile. Therefore, a crucial prerequisite for their analysis by GC is a chemical derivatization step to increase their volatility and improve their chromatographic behavior. This typically involves converting the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers.

A common derivatization method involves the use of silylating agents to form trimethylsilyl (B98337) (TMS) ethers. For instance, a method for the simultaneous determination of norethisterone and its metabolites, including tetrahydro-isomers, involves their conversion into bistrimethylsilyl derivatives. ijpsonline.com This derivatization not only enhances volatility but also produces characteristic mass spectra that aid in identification. The separation is then achieved on a capillary GC column, offering high resolution to separate the various steroid isomers.

Liquid Chromatography (LC) for Polar Metabolites

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is well-suited for the analysis of polar and non-volatile compounds like 3α,5α-tetrahydronorethisterone in their native form, thus obviating the need for derivatization. nih.govnih.gov Reversed-phase chromatography is the most common mode used for steroid analysis.

In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. ijpsonline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of a wide range of metabolites with varying polarities. ijpsonline.com The use of smaller particle size columns in UHPLC can lead to faster analysis times and improved resolution.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is the leading detection method coupled with chromatographic separation for the analysis of 3α,5α-tetrahydronorethisterone. Its high sensitivity and selectivity allow for the unambiguous identification and precise quantification of the metabolite, even at very low concentrations in complex biological samples like plasma and urine. nih.govjlu.edu.cn

GC-Mass Spectrometry (GC-MS) for Metabolite Profiling and Confirmation

The coupling of gas chromatography with mass spectrometry (GC-MS) is a well-established and powerful tool for the analysis of norethisterone metabolites. jlu.edu.cndocumentsdelivered.com After separation by GC, the derivatized analytes enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification.

For quantitative analysis, selected ion monitoring (SIM) is frequently employed. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte of interest, rather than scanning the entire mass range. This significantly increases the sensitivity of the analysis. For the bistrimethylsilyl derivatives of tetrahydro-norethisterone isomers, a specific ion with a mass-to-charge ratio (m/z) of 431 has been used for their determination. documentsdelivered.com

Table 1: GC-MS Parameters for the Analysis of Tetrahydronorethisterone Metabolites

| Parameter | Typical Value/Condition |

| Chromatograph | Gas Chromatograph |

| Column | Capillary Column (e.g., DB-1) |

| Derivatization | Formation of bistrimethylsilyl (TMS) derivatives |

| Detection | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Quantitative Mode | Selected Ion Monitoring (SIM) |

| Monitored Ion (m/z) | 431 (for tetrahydro-NET isomers) documentsdelivered.com |

LC-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and, more powerfully, tandem mass spectrometry (LC-MS/MS) have become the methods of choice for the analysis of steroid metabolites due to their high specificity and sensitivity, often without the need for derivatization. ijpsonline.comnih.gov In LC-MS/MS, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides an exceptionally high degree of selectivity and reduces background noise, leading to very low limits of detection. labce.comwikipedia.org

While specific MRM transitions for 3α,5α-tetrahydronorethisterone are not widely published, they can be determined by infusing a standard of the compound into the mass spectrometer and optimizing the collision energy to produce characteristic and intense product ions. The selection of precursor and product ions is based on the molecular weight of the analyte and its fragmentation pattern. For example, a method for the analysis of norethindrone (B1679910) was developed utilizing derivatization with hydroxylamine (B1172632) to enhance MS sensitivity, achieving a lower limit of quantification of 50 pg/mL. qps.com

Table 2: Principles of LC-MS/MS for 3α,5α-Tetrahydronorethisterone Analysis

| Parameter | Description |

| Separation | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile/methanol) |

| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Detection | Tandem Mass Spectrometer (MS/MS) |

| Quantitative Mode | Multiple Reaction Monitoring (MRM) labce.comwikipedia.org |

Application of Ion Selective Monitoring for Enhanced Sensitivity

Selected ion monitoring (SIM) in GC-MS and multiple reaction monitoring (MRM) in LC-MS/MS are both forms of ion-selective monitoring that significantly enhance the sensitivity of the analytical method. wikipedia.org By focusing the detector on specific ions known to be characteristic of the target analyte, the signal-to-noise ratio is dramatically improved, allowing for the detection and quantification of trace amounts of the compound.

In the context of 3α,5α-tetrahydronorethisterone analysis, using SIM in a GC-MS method allows for the specific detection of the m/z 431 ion from its silylated derivative, effectively filtering out interferences from other co-eluting compounds. documentsdelivered.com Similarly, in LC-MS/MS, the specificity of monitoring a particular precursor-to-product ion transition in MRM mode ensures that only the compound of interest is quantified, even in a complex biological matrix. This high sensitivity is essential for pharmacokinetic studies where metabolite concentrations can be very low.

Derivatization Strategies for Improved Chromatographic and Mass Spectrometric Performance

The analysis of steroid metabolites like 3α,5α-Tetrahydronorethisterone by gas chromatography-mass spectrometry (GC-MS) often requires a chemical derivatization step. This process enhances the volatility and thermal stability of the analyte while also improving its chromatographic behavior and producing characteristic mass spectra for sensitive and specific detection.

One effective strategy is the formation of silyl ethers. For instance, 3α,5α-Tetrahydronorethisterone, the major metabolite of norethisterone found in plasma, has been successfully analyzed using its dimethylethylsilyl (DMES) ether derivative. nih.gov This derivatization allows for sensitive detection using GC-MS with selective ion monitoring (SIM), a technique that focuses the mass spectrometer on specific mass-to-charge ratio (m/z) ions, thereby increasing sensitivity and specificity. nih.gov The use of DMES ether derivatives provides an accurate, precise, and highly sensitive method for quantifying norethisterone metabolites. nih.gov

Another common approach for steroids is the formation of trimethylsilyl (TMS) derivatives. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used in a mixture with an iodinated catalyst like ammonium (B1175870) iodide (NH₄I) and a reducing agent like dithiothreitol (B142953) (DTT), are effective for this purpose. nih.gov This silylation process can be optimized; for many steroids, heating at 80°C for just 10 minutes can be sufficient to prepare the necessary TMS derivatives for GC-MS analysis. nih.gov

For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can also be employed to enhance sensitivity. Dansyl chloride, for example, has been used to derivatize norethindrone and ethinyl estradiol. nih.gov This derivatization improves the ionization efficiency of the analytes, leading to lower detection limits in complex biological matrices like plasma. nih.gov

Table 1: Comparison of Derivatization Reagents for Steroid Analysis

| Reagent/Mixture | Analyte Class | Technique | Purpose | Reference |

|---|---|---|---|---|

| Dimethylethylsilyl (DMES) reagents | Norethisterone metabolites | GC-MS | Improve volatility and create specific ions for SIM | nih.gov |

| MSTFA/NH₄I/DTT | Steroid hormones | GC-MS/MS | Silylation of hydroxyl and enol groups to increase sensitivity | nih.gov |

| Dansyl Chloride | Norethindrone, Ethinyl Estradiol | LC-MS/MS | Enhance ionization efficiency and sensitivity | nih.gov |

Isotope Ratio Mass Spectrometry (IRMS) in Discrimination Studies

Isotope Ratio Mass Spectrometry (IRMS), specifically Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), is a powerful and definitive tool for distinguishing between endogenous (naturally produced by the body) and exogenous (synthetic) sources of steroids. mdpi.com This is particularly crucial in anti-doping analysis, where the administration of synthetic progestins like norethisterone is monitored.

Norethisterone use can lead to urinary excretion of metabolites such as 19-norandrosterone (B1242311), a compound also produced endogenously at very low levels and a metabolite of the anabolic steroid nandrolone (B1676933). nih.gov This creates a challenge for anti-doping laboratories. While initial testing procedures may identify elevated levels of 19-norandrosterone, GC-C-IRMS is the confirmatory method required to determine the origin of the steroid. mdpi.comnih.gov

The principle of GC-C-IRMS lies in the measurement of the carbon isotope ratio (¹³C/¹²C). Synthetic steroids are typically manufactured from plant-based starting materials (like soy or wild yam), which have a different ¹³C/¹²C ratio compared to the precursors of endogenous human steroids. nih.gov By precisely measuring the isotope ratio of a target metabolite (like 3α,5α-Tetrahydronorethisterone or 19-norandrosterone) and comparing it to that of an endogenous reference compound from the same urine sample, analysts can determine if the metabolite originates from a synthetic source. mdpi.comnih.gov

For findings of 19-norandrosterone between the urinary concentration cut-off levels of 2.5 and 15 ng/mL, GC-C-IRMS analysis is mandatory to differentiate between potential nandrolone abuse and other causes, including the use of norethisterone-based contraceptives. nih.gov This makes IRMS an indispensable technique in sports drug testing for the unambiguous identification of the illicit administration of synthetic steroids. mdpi.com

Method Validation and Performance Characteristics (Accuracy, Precision, Sensitivity, Linearity)

The validation of any analytical method is essential to ensure that its performance is reliable, reproducible, and fit for its intended purpose. For the quantification of 3α,5α-Tetrahydronorethisterone and its parent compounds, methods are evaluated based on several key performance characteristics as defined by international guidelines.

A GC-MS method developed for the analysis of 3α,5α-Tetrahydronorethisterone as its DMES ether derivative was validated and reported to be accurate and precise. nih.gov Similarly, an isotope dilution mass spectrometry method for the parent compound norethisterone demonstrated high precision, with a coefficient of variation (CV) of 2.5%. nih.gov

Validation parameters for analytical methods are rigorously defined:

Accuracy: This expresses the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. For a validated UHPLC method for norethindrone acetate (B1210297), accuracy was demonstrated by spiking impurities at three different concentration levels, with mean recoveries calculated. researchgate.net A separate method for a spinach metabolite reported recovery rates between 90% and 101%. mdpi.com

Precision: This measures the degree of scatter between a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision). An LC-MS/MS method for norethindrone reported an inter-day precision RSD of less than 6.8%. nih.gov

Sensitivity: This refers to the lowest amount of an analyte that can be reliably detected and quantified. It is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For a norethindrone acetate method, the LOQ for impurities was as low as 0.003% of the active ingredient concentration. researchgate.net An isotope dilution MS method for norethisterone achieved a lower limit of detection of 20 pg/mL. nih.gov

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards and is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 0.999. mdpi.com Linearity for a norethindrone acetate assay was established from 80% to 120% of the target analyte concentration. researchgate.net

Table 2: Example of Method Validation Performance Characteristics

| Parameter | Analyte/Method | Result | Reference |

|---|---|---|---|

| Accuracy | Norethindrone Acetate Impurities (UHPLC) | Spiked at 0.05, 0.10, and 0.15% of analyte concentration | researchgate.net |

| Precision (Inter-day) | Norethindrone (LC-MS/MS) | < 6.8% RSD | nih.gov |

| Precision (CV) | Norethisterone (Isotope Dilution MS) | 2.5% CV | nih.gov |

| Sensitivity (LOQ) | Norethindrone Acetate Impurities (UHPLC) | 0.003% to 0.05% of analyte concentration | researchgate.net |

| Sensitivity (LOD) | Norethisterone (Isotope Dilution MS) | 20 pg/mL | nih.gov |

| Linearity (R²) | TMG in Spinach (HPLC-DAD) | 0.999 | mdpi.com |

Future Research Directions for 3α,5α Tetrahydronorethisterone

Unraveling the Full Spectrum of Biological Activities and Signaling Pathways

While it is known that the parent compound, norethisterone, acts primarily through progesterone (B1679170) receptors, its metabolites can have different or mixed activities. drugbank.com Research indicates that 3α,5α-tetrahydronorethisterone and its sibling metabolite, 3β,5α-tetrahydronorethisterone, exhibit estrogen-like effects. nih.gov In studies on ovariectomized rats, these metabolites induced uterine sensitivity to serotonin (B10506), a response dependent on estrogenic action. nih.gov The order of estrogenic potency was determined to be 17β-estradiol > 3β,5α-tetrahydronorethisterone > 3α,5α-tetrahydronorethisterone > norethisterone > 5α-dihydronorethisterone. nih.gov

Future research must aim to systematically characterize the binding affinities and activation potential of 3α,5α-tetrahydronorethisterone across the full range of steroid hormone receptors, including progesterone (PR), androgen (AR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors. wikipedia.org Although studies suggest that norethisterone and its metabolites have negligible affinity for GR and MR, a comprehensive screening of 3α,5α-tetrahydronorethisterone is warranted. wikipedia.org Furthermore, identifying the downstream signaling pathways activated by this metabolite is crucial. This involves moving beyond simple receptor binding assays to transcriptomic and proteomic analyses to understand which genes and proteins are regulated upon receptor activation. Investigating its effects in various target tissues, such as the uterus, breast, and central nervous system, will be essential to build a complete picture of its biological role. drugbank.comnih.gov

Development of High-Throughput Analytical Techniques for Comprehensive Metabolite Analysis

A significant challenge in studying steroid metabolites is their low concentration in biological fluids and the complexity of the metabolic profile. Current analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), have been used to detect norethisterone and its metabolites. nih.govijpsonline.com However, these methods often require derivatization and may not be suitable for capturing the full spectrum of metabolites in a single run. ijpsonline.com

The future of metabolite analysis lies in the development of advanced, high-throughput techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, offering high sensitivity and specificity. researchgate.netwho.intnih.gov The development of LC-MS/MS methods capable of simultaneously quantifying norethisterone and its key metabolites, including the various tetrahydro- isomers and their conjugates, from a small sample volume is a key research goal. researchgate.net Such methods would eliminate the need for derivatization, reduce sample preparation time, and allow for a more comprehensive understanding of norethisterone's metabolic fate in different physiological and pathological states. researchgate.netresearchgate.net Implementing high-resolution mass spectrometry (HRMS) could further aid in the identification of novel, low-abundance metabolites. researchgate.net

Elucidation of Remaining Uncharacterized Conjugates and Metabolites in Biological Matrices

The metabolism of norethisterone is complex, involving reduction by 5α- and 5β-reductases and 3α- and 3β-hydroxysteroid dehydrogenases, as well as conjugation reactions. drugbank.com Following administration, norethisterone metabolites are extensively conjugated, with sulfate (B86663) conjugates being predominant in plasma and glucuronide conjugates in urine. drugbank.comnih.gov The major circulating metabolites are a disulfate conjugate of 3α,5α-tetrahydronorethisterone and a monosulfate of 3α,5β-tetrahydronorethisterone. drugbank.comnih.gov

However, it is acknowledged that not all metabolites have been fully characterized. drugbank.com Metabolism via the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, also occurs, but the resulting products are not completely identified. drugbank.comnih.govnih.gov Future research must focus on the structural elucidation of these unknown metabolites and conjugates. This will require sophisticated analytical strategies, combining enzymatic hydrolysis using glucuronidases and sulfatases with advanced mass spectrometry techniques like electron-activated dissociation (EAD), which can help pinpoint the exact site of conjugation. researchgate.netdphen1.com Identifying these missing pieces of the metabolic puzzle is essential for a complete understanding of the pharmacokinetics and potential biological activities of all norethisterone-derived compounds.

Advanced Mechanistic Studies on Enzyme-Substrate Interactions and Stereoselectivity

The formation of 3α,5α-tetrahydronorethisterone from norethisterone is a two-step enzymatic process. First, the A-ring of norethisterone is reduced by 5α-reductase to form 5α-dihydronorethisterone. drugbank.comnih.gov Subsequently, a 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme stereoselectively reduces the 3-keto group. The stereoselectivity of these enzymes is critical, as it determines whether the 3α- or 3β-hydroxy metabolite is formed, each with potentially different biological activities. nih.gov

Future research should employ advanced techniques such as X-ray crystallography and computational modeling to study the precise interactions between norethisterone and its metabolites with the active sites of 5α-reductase and 3α-HSD isoenzymes. These studies can reveal the structural basis for substrate specificity and the stereochemical outcome of the reactions. Understanding why norethisterone is a substrate for these enzymes and what governs the formation of the 3α-epimer over the 3β-epimer can provide insights into steroid metabolism in general and may inform the design of novel progestins with more predictable and targeted metabolic profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3α,5α-Tetrahydronorethisterone, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves catalytic hydrogenation of norethisterone derivatives. Key factors include solvent polarity (e.g., ethanol vs. tetrahydrofuran), hydrogen pressure (1–3 atm), and catalyst selection (e.g., palladium on carbon or Raney nickel). Stereochemical outcomes depend on reaction temperature and catalyst-substrate interactions. For structural validation, use NMR (¹H and ¹³C) and X-ray crystallography to confirm the 3α,5α configuration .

Q. What analytical techniques are recommended for confirming the structural integrity of 3α,5α-Tetrahydronorethisterone in synthesized batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) is standard for purity assessment. Coupled with mass spectrometry (LC-MS), this method resolves co-eluting impurities. For stereochemical confirmation, circular dichroism (CD) spectroscopy or nuclear Overhauser effect (NOE) NMR experiments are critical .

Q. How should researchers design stability studies to evaluate 3α,5α-Tetrahydronorethisterone under varying storage conditions?

- Methodological Answer : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use HPLC to monitor degradation products like oxidation byproducts (e.g., epimerization at C3 or C5). Include control batches stored at -20°C for baseline comparison. Statistical analysis via ANOVA can identify significant degradation pathways .

Advanced Research Questions

Q. What experimental models best capture the progesterone receptor (PR) binding dynamics of 3α,5α-Tetrahydronorethisterone, and how do these compare to endogenous ligands?

- Methodological Answer : Use in vitro competitive binding assays with human PR isoforms (PR-A/PR-B) expressed in HEK293 cells. Radiolabeled progesterone (³H-progesterone) serves as a tracer. Calculate IC₅₀ values and binding kinetics (Kd, Bmax) via nonlinear regression. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinity differences between 3α,5α-Tetrahydronorethisterone and progesterone .

Q. How can researchers resolve discrepancies in reported metabolic pathways of 3α,5α-Tetrahydronorethisterone across different in vivo models?

- Methodological Answer : Conduct cross-species comparative studies using isotope-labeled 3α,5α-Tetrahydronorethisterone (e.g., ²H or ¹³C at C3/C5). Analyze urinary and plasma metabolites via LC-MS/MS. Apply systematic review methodologies (PRISMA guidelines) to harmonize conflicting data, emphasizing species-specific cytochrome P450 (CYP3A4 vs. CYP2C19) contributions .

Q. What statistical approaches are appropriate for analyzing pharmacokinetic data of 3α,5α-Tetrahydronorethisterone in longitudinal studies?

- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM or Monolix) to estimate parameters like clearance (CL) and volume of distribution (Vd). Stratify data by covariates (e.g., age, BMI) via likelihood ratio tests. For dose-response relationships, Bayesian hierarchical models improve precision in small-sample studies .

Q. How does the 3α,5α configuration influence the compound’s membrane permeability in transcellular transport assays?

- Methodological Answer : Employ Caco-2 cell monolayers to measure apparent permeability (Papp). Compare 3α,5α-Tetrahydronorethisterone with its 3β,5β analog. Use LC-MS to quantify apical-to-basal transport rates. Statistical significance (p < 0.05) is determined via Student’s t-test, with triplicate runs to minimize variability .

Data Contradiction & Validation

Q. What strategies validate conflicting reports on the estrogenic activity of 3α,5α-Tetrahydronorethisterone?

- Methodological Answer : Replicate assays in ER-positive MCF-7 cells using luciferase reporter gene assays. Include tamoxifen as a control antagonist. Validate findings with ERα/ERβ-specific agonists (e.g., PPT and DPN). Meta-analysis using fixed-effects models can quantify heterogeneity across studies .

Q. How can researchers address batch-to-batch variability in biological activity assays for 3α,5α-Tetrahydronorethisterone?

- Methodological Answer : Implement strict quality control (QC) protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.